2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Description
2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a halogenated pyrrole derivative characterized by a trichloroacetyl group at position 2 and a 2,4-dichlorobenzoyl substituent at position 4 of the pyrrole ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure enables diverse reactivity, including electrophilic substitution and nucleophilic acyl substitution, making it valuable for constructing complex molecules .
The synthesis typically involves trichloroacetylation of pyrrole followed by Friedel-Crafts acylation to introduce the benzoyl group. For example, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (a precursor) is synthesized via trichloroacetyl chloride and pyrrole, followed by regioselective substitution at position 4 using 2,4-dichlorobenzoyl chloride under Lewis acid catalysis .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl5NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTMBTZTNZTGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166564 | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303995-92-8 | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303995-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves multiple steps. One common method includes the reaction of 2-(trichloroacetyl)pyrrole with sulfuryl chloride in chloroform. The mixture is stirred for 17 hours in the dark, followed by quenching with sodium bicarbonate . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions, particularly involving the trichloroethanone moiety.
Common reagents used in these reactions include sulfuryl chloride, sodium bicarbonate, and RMgX. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, research has demonstrated that chlorinated pyrrole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. Investigations into its efficacy against bacterial and fungal pathogens reveal that it can inhibit the growth of resistant strains, making it a candidate for developing new antibiotics . The structure-function relationship in these compounds suggests that the presence of chlorine atoms enhances their antimicrobial activity.
- Anti-inflammatory Effects :
Agrochemical Applications
-
Pesticide Development :
- The compound's structural characteristics make it suitable for use in developing novel pesticides. Its ability to target specific biological pathways in pests can lead to the creation of more effective and environmentally friendly pest control agents . Research has focused on its effectiveness against common agricultural pests while minimizing harm to beneficial organisms.
-
Herbicide Potential :
- Preliminary studies suggest that derivatives of this compound may serve as effective herbicides by inhibiting key enzymes involved in plant growth. This could provide farmers with new tools for managing weed populations without relying on traditional herbicides that often have broader environmental impacts .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of chlorinated pyrrole derivatives, including 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values suggesting potent activity comparable to existing chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In research conducted by a team at a leading university, the antimicrobial efficacy of various chlorinated compounds was assessed against resistant strains of Escherichia coli and Staphylococcus aureus. The findings revealed that 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets. The trichloroethanone moiety is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The 2,4-dichlorobenzoyl group in the target compound can be replaced with other aryl or acyl groups, altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity and stability, favoring interactions with biological targets (e.g., COX-2 enzyme inhibition ).
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility but may reduce reactivity in electrophilic substitutions.
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound and its analogs are pivotal in synthesizing sodium channel inhibitors (e.g., Nav1.3 inhibitors) and antifungal agents .
- Structural Insights : X-ray crystallography (using SHELX software ) and molecular docking reveal how substituent bulk and polarity influence target binding .
Biological Activity
2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS No. 303995-92-8) is a synthetic organic compound characterized by its complex molecular structure, comprising five chlorine atoms and a pyrrole moiety. Its molecular formula is C13H6Cl5NO2, with a molecular weight of 385.46 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of insecticide development and pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C13H6Cl5NO2 |
| Molecular Weight | 385.46 g/mol |
| Melting Point | 177 - 179 °C |
| CAS Number | 303995-92-8 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of 2-(trichloroacetyl)pyrrole with sulfuryl chloride in chloroform. The process requires careful control of reaction conditions to ensure the desired product is obtained efficiently and safely.
Insecticidal Properties
Research indicates that 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone exhibits significant insecticidal activity. A study conducted on its analogs found that compounds with similar structures could enhance drug-metabolizing enzyme activities in rats, leading to increased toxicity at higher doses. For instance, doses around 500 mg/kg resulted in substantial mortality rates and metabolic alterations .
Pharmacological Applications
The compound's structural features suggest potential applications in pharmacology. It has been evaluated for its ability to modulate cytochrome P450 enzyme activities, which play a crucial role in drug metabolism. In particular, the compound has shown promise in enhancing the activity of various drug-metabolizing enzymes such as glutathione S-transferase and UDP-glucuronosyltransferase .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Metabolic Effects : In one study, a related compound was administered at varying doses (100 mg/kg to 500 mg/kg) to assess its impact on hepatic enzyme activity. The results indicated that significant effects were observed primarily at higher doses, which aligns with findings for other chlorinated compounds .
- Toxicological Evaluation : Another investigation focused on the toxicological profile of chlorinated pyrrole derivatives revealed that while lower doses had minimal effects on body weight and enzyme activity, higher concentrations led to notable hepatotoxicity and alterations in metabolic pathways .
Q & A
Q. What are the established synthetic routes for 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves trichloroacetylation of pyrrole derivatives followed by Friedel-Crafts acylation. For example, trichloroacetyl chloride reacts with pyrrole under anhydrous conditions to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. Subsequent Friedel-Crafts formylation introduces the 2,4-dichlorobenzoyl group at the pyrrole’s 4-position using AlCl₃ as a catalyst in chlorinated solvents (e.g., ClCH₂CH₂Cl) at 0°C . Key conditions include strict temperature control (<5°C) to prevent side reactions and stoichiometric optimization of acylating agents.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) or DMSO-d₆ to resolve aromatic protons and carbonyl signals. Chlorine substituents induce distinct deshielding effects .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., [M+Cl]⁻ peaks for polychlorinated derivatives) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) for structure refinement. Data collection at low temperatures (100 K) improves resolution for heavy atoms like chlorine .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in Friedel-Crafts acylations during the synthesis of pyrrole derivatives?
- Methodological Answer : Regioselectivity in Friedel-Crafts reactions is influenced by electron-donating/withdrawing groups on the pyrrole ring. For example, substituents at the 4-position direct electrophilic attack to the 5-position. Computational tools (DFT calculations) predict reactivity trends, while experimental optimization involves:
- Catalyst Screening : Lewis acids like FeCl₃ or ZnCl₂ may alter selectivity compared to AlCl₃ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stabilization .
- Temperature Modulation : Lower temperatures favor kinetic control, reducing side-product formation .
Q. What are the common data contradictions encountered in NMR and mass spectrometry analysis of polychlorinated ethanones, and how can they be resolved?
- Methodological Answer :
- NMR Challenges : Signal splitting due to quadrupolar relaxation of ³⁵Cl/³⁷Cl isotopes. Use deuterated solvents and high-field instruments (≥500 MHz) to improve resolution. Integration errors from overlapping peaks require 2D NMR (COSY, HSQC) .
- Mass Spectrometry Artifacts : Isotopic patterns (e.g., [M+2]⁺ peaks for Cl) may be misassigned. High-resolution MS (HRMS) with <5 ppm error confirms molecular formulas. For fragmentation ambiguity, tandem MS/MS with collision-induced dissociation (CID) clarifies pathways .
Q. What strategies optimize the bromination of trichloroacetyl-pyrrole intermediates to achieve high regioselectivity?
- Methodological Answer : Bromination of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone derivatives requires controlled conditions:
- Reagent Selection : N-bromosuccinimide (NBS) in DMF at 0–25°C for monobromination. Excess Br₂ with K₂CO₃ yields dibrominated products .
- Positional Control : Electron-rich pyrrole positions (e.g., 4- or 5-) are more reactive. Substituent effects (e.g., benzoyl groups) direct bromination via steric/electronic modulation .
- Monitoring : TLC or in-situ UV-Vis spectroscopy tracks reaction progress to prevent over-bromination .
Comparative Analysis of Structurally Related Compounds
Key Notes for Experimental Design
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive reactions .
- Data Validation : Cross-validate spectroscopic results with computational models (e.g., Gaussian for NMR chemical shifts) .
- Safety Compliance : Handle chlorinated intermediates in fume hoods with appropriate PPE due to toxicity risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
